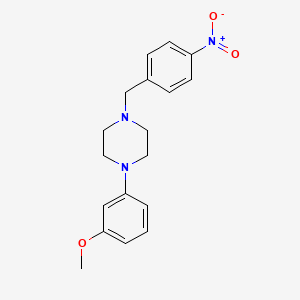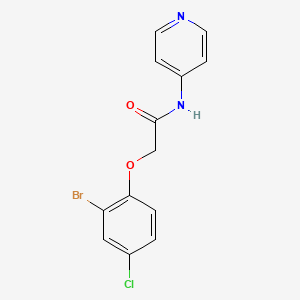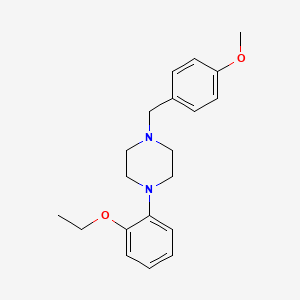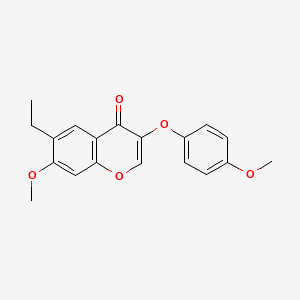
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine, also known as CEMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CEMPA belongs to the class of benzylamine compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine is not fully understood. However, it has been suggested that (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine exerts its effects by modulating the activity of various enzymes and receptors. For instance, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been reported to activate PPARγ, which is a receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been shown to modulate the expression of various genes involved in lipid metabolism and inflammation.
实验室实验的优点和局限性
The advantages of using (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in lab experiments include its high potency and selectivity. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit potent anti-inflammatory and antitumor activities at low concentrations. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported to be selective towards COX-2 and PPARγ, which makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis.
The limitations of using (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in lab experiments include its poor solubility in aqueous solutions. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine is a hydrophobic compound, which makes it difficult to dissolve in water-based media. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine. One potential direction is to explore the therapeutic potential of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the role of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine in the regulation of lipid metabolism and insulin sensitivity. Moreover, the development of novel (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine analogs with improved solubility and potency may lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine involves the condensation of 5-chloro-2-ethoxybenzaldehyde with 3-chloro-4-methylphenylamine in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine. The synthesis of (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
科学研究应用
(5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, (5-chloro-2-ethoxybenzyl)(3-chloro-4-methylphenyl)amine has been reported to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ).
属性
IUPAC Name |
3-chloro-N-[(5-chloro-2-ethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-3-20-16-7-5-13(17)8-12(16)10-19-14-6-4-11(2)15(18)9-14/h4-9,19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRASQFLGPUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-chloro-2-ethoxybenzyl)-4-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)